molecular formula C11H9F2NO2 B3133571 ethyl 4,7-difluoro-1H-indole-2-carboxylate CAS No. 394223-44-0

ethyl 4,7-difluoro-1H-indole-2-carboxylate

Cat. No. B3133571
Key on ui cas rn: 394223-44-0
M. Wt: 225.19 g/mol
InChI Key: CKAROLHHGMJUDG-UHFFFAOYSA-N
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Patent
US07534793B2

Procedure details

The cooled mixture was dissolved in ethyl acetate, washed with sodium bicarbonate and brine, dried and evaporated. Chromatography on silica gel (1:1 dichloromethane/petrol) followed by recrystallization (dichloromethane/hexane) gave the indole ester (0.75 g). (f) 4,7-Difluoroindole-2-carboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]2[C:3]=1[CH:4]=[C:5]([CH:12]=[O:13])[NH:6]2.[C:14](OCC)(=[O:16])[CH3:15]>>[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]2[C:3]=1[CH:4]=[C:5]([C:12]([O:16][CH2:14][CH3:15])=[O:13])[NH:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C=C(NC2=C(C=C1)F)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Chromatography on silica gel (1:1 dichloromethane/petrol) followed by recrystallization (dichloromethane/hexane)
CUSTOM
Type
CUSTOM
Details
gave the indole ester (0.75 g)

Outcomes

Product
Name
Type
Smiles
FC1=C2C=C(NC2=C(C=C1)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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